molecular formula C17H13ClN4O3S B2624531 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 851079-03-3

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2624531
M. Wt: 388.83
InChI Key: NKUCSMLEPSOPSU-UHFFFAOYSA-N
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Description

In general, a description of a chemical compound includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its stereochemistry if it’s a chiral molecule.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Safety And Hazards

This includes understanding the potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its side effects.


properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-15(10-12)21-9-8-19-17(21)26-11-16(23)20-13-4-6-14(7-5-13)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCSMLEPSOPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

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